molecular formula C7H6BrF2N3 B2852154 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine CAS No. 1352754-19-8

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine

カタログ番号: B2852154
CAS番号: 1352754-19-8
分子量: 250.047
InChIキー: AYLNZXHUIQAAGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a 3,3-difluoroazetidin-1-yl group at the 2nd position. The unique structural features of this compound make it a subject of interest in various fields of study, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine and 3,3-difluoroazetidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to maximize yield and efficiency. The process may also include rigorous quality control measures to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

    Addition Reactions: The azetidine ring can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Addition Reactions: Electrophiles like halogens and nucleophiles such as Grignard reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学的研究の応用

Antimalarial Activity

Recent studies have indicated that compounds similar to 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine exhibit potent antimalarial properties. Research has focused on dihydroorotate dehydrogenase (DHODH) inhibitors derived from pyrimidine structures, which have shown efficacy against Plasmodium falciparum and Plasmodium vivax in vitro and in vivo models . The optimization of these compounds aims to improve their metabolic stability and reduce potential side effects associated with earlier drug candidates.

Cancer Therapeutics

The compound's structural analogs have been explored for their inhibitory effects on c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST). Inhibitors targeting c-KIT mutations have shown promise in treating resistant forms of cancer, highlighting the potential use of pyrimidine derivatives in oncology .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrimidine derivatives has provided insights into how modifications can enhance biological activity. For example, varying substituents on the pyrimidine ring can significantly affect binding affinity and selectivity towards target enzymes . This knowledge is crucial for designing new compounds with improved therapeutic profiles.

Synthesis and Biological Evaluation

A study synthesized various pyrimidine derivatives and assessed their antitumor activity through molecular docking studies against thymidylate synthase, an essential enzyme in DNA synthesis . The results indicated that certain modifications led to enhanced binding interactions, suggesting a pathway for developing effective anticancer agents.

Pharmacokinetic Properties

The pharmacokinetic profiles of synthesized compounds were evaluated using ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. These studies aimed to ensure that new derivatives meet the criteria for drug-like properties according to Lipinski's rule of five .

作用機序

The mechanism of action of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

類似化合物との比較

Similar Compounds

  • 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine
  • 5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzene
  • 5-Bromo-2-(3,3-difluoroazetidin-1-yl)thiophene

Uniqueness

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is unique due to its specific structural features, such as the combination of a bromine atom and a 3,3-difluoroazetidin-1-yl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a compound that has attracted attention due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 5th position of the pyrimidine ring and a 3,3-difluoroazetidin-1-yl group at the 2nd position. These structural features contribute to its unique biological properties.

Property Details
Molecular Formula C8_{8}H7_{7}BrF2_{2}N4_{4}
Molecular Weight 292.07 g/mol
CAS Number 1352754-19-8

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoroazetidine moiety allows for strong interactions with active sites on these targets, while the bromine atom enhances binding affinity and specificity. This compound's ability to modulate the activity of target molecules leads to various biological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit potent anticancer properties. The compound has been investigated for its ability to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in several types of cancer. In vitro assays indicated that it could effectively degrade BCL6 with an IC50 value in the low nanomolar range .

Antimalarial Potential

Additionally, there is emerging interest in evaluating the antimalarial properties of pyrimidine derivatives. Compounds similar to this compound have shown efficacy against Plasmodium falciparum by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria prophylaxis .

Case Studies

  • BCL6 Inhibition Study
    • Objective: To evaluate the effectiveness of this compound in inhibiting BCL6.
    • Methodology: Utilized biochemical assays to measure binding affinity and degradation capability.
    • Findings: Demonstrated significant inhibition with an IC50 value of approximately 4.8 nM, indicating strong potential as an anticancer agent .
  • Antimalarial Activity Assessment
    • Objective: To assess the antimalarial efficacy of pyrimidine derivatives.
    • Methodology: Conducted in vitro assays against P. falciparum strains.
    • Findings: Identified promising candidates with effective inhibition of parasite growth, suggesting further exploration into their therapeutic potential .

特性

IUPAC Name

5-bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLNZXHUIQAAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following a procedure analogous to that described for Intermediate 27 using 5-bromo-2-chloropyrimidine and 3,3-difluoroazetidine hydrogen chloride salt. LC (method 5): tR=1.57 min; Mass spectrum (ESI+): m/z=250/252 (Br) [M+H]+.
[Compound]
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。